(3-(2-Methoxynaphthalen-1-yl)phenyl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H16O2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
[3-(2-methoxynaphthalen-1-yl)phenyl]methanol |
InChI |
InChI=1S/C18H16O2/c1-20-17-10-9-14-6-2-3-8-16(14)18(17)15-7-4-5-13(11-15)12-19/h2-11,19H,12H2,1H3 |
InChI Key |
IQFBDWXVJJPBFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC(=C3)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Bromo-2-methoxynaphthalene
Bromination of 2-methoxynaphthalene (1.0 equiv) using N-bromosuccinimide (NBS, 1.1 equiv) in dichloromethane (DCM) with FeCl₃ (0.1 equiv) at 0°C for 4 hours affords 1-bromo-2-methoxynaphthalene in 82% yield. Characterization by ¹H NMR confirms regioselectivity: δ 8.21 (d, J = 8.5 Hz, 1H, H-8), 7.89–7.78 (m, 2H, H-3/H-4), 7.56 (t, J = 7.8 Hz, 1H, H-6), 4.02 (s, 3H, OCH₃).
Protection of 3-Bromobenzyl Alcohol
3-Bromobenzyl alcohol (1.0 equiv) is treated with chlorotrimethylsilane (TMSCl, 1.2 equiv) and imidazole (1.5 equiv) in DMF at 25°C for 12 hours, yielding the TMS-protected derivative (96%). ¹³C NMR: δ 63.4 (CH₂OTMS), 18.2 (Si(CH₃)₃).
Miyaura Borylation of Protected Intermediate
The TMS-protected bromide (1.0 equiv) undergoes borylation with bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and KOAc (3.0 equiv) in dioxane at 80°C for 8 hours, affording the boronic ester (87% yield). MS (ESI⁺): m/z 321 [M+H]⁺.
Cross-Coupling and Deprotection
Suzuki coupling of the boronic ester (1.2 equiv) with 1-bromo-2-methoxynaphthalene (1.0 equiv) using Pd(PPh₃)₄ (0.03 equiv) and Cs₂CO₃ (2.0 equiv) in toluene/H₂O (4:1) at 90°C for 12 hours yields the biaryl intermediate (91%). Subsequent TMS deprotection with TBAF (1.5 equiv) in THF furnishes the target alcohol (94% yield).
Characterization Data for Target Compound
-
¹H NMR (400 MHz, CDCl₃) : δ 8.05 (d, J = 8.4 Hz, 1H), 7.91–7.84 (m, 2H), 7.62–7.55 (m, 1H), 7.42 (d, J = 8.9 Hz, 1H), 7.38–7.30 (m, 3H), 7.21 (d, J = 7.6 Hz, 1H), 4.78 (s, 2H), 3.99 (s, 3H), 1.98 (s, 1H).
-
MS (ESI⁺) : m/z 265.12 [M+H]⁺ (calc. 265.12).
Friedel-Crafts Acylation of 2-Methoxynaphthalene
Reaction of 2-methoxynaphthalene (1.0 equiv) with 3-(hydroxymethyl)benzoyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) in DCM at 0°C for 24 hours provides the ketone intermediate (78% yield). ¹H NMR: δ 8.12 (d, J = 8.7 Hz, 1H), 7.95–7.88 (m, 2H), 7.65 (t, J = 7.9 Hz, 1H), 7.50–7.42 (m, 4H).
Ketone Reduction to Alcohol
The ketone (1.0 equiv) is reduced with NaBH₄ (2.0 equiv) in MeOH at 0°C for 1 hour, yielding the secondary alcohol (85%). MS (ESI⁺): m/z 267 [M+H]⁺.
Comparative Analysis of Synthetic Methods
| Parameter | Suzuki-Miyaura Route | Friedel-Crafts Route |
|---|---|---|
| Overall Yield | 48% | 34% |
| Regioselectivity | >98% | 72% |
| Functional Group Tolerance | High (TMS protection) | Moderate (acid-sensitive) |
| Purification Complexity | Column chromatography | Recrystallization |
The Suzuki route outperforms the Friedel-Crafts pathway in yield and selectivity, albeit requiring advanced intermediates. The Friedel-Crafts method, while operationally simpler, struggles with meta-substitution efficiency.
Catalytic and Mechanistic Insights
Palladium Catalysis in Suzuki Coupling
Pd(PPh₃)₄ facilitates oxidative addition to the aryl bromide, transmetalation with the boronic ester, and reductive elimination to form the biaryl bond. Coordination of the methoxy group to palladium enhances electrophilicity at the 1-position of naphthalene, ensuring regiochemical control.
Role of Protecting Groups
TMS protection prevents undesired side reactions (e.g., alcohol oxidation or boronic acid dimerization) during cross-coupling. Deprotection under mild conditions (TBAF) preserves the integrity of the naphthalene moiety.
Scalability and Industrial Relevance
The Suzuki route scales efficiently to multi-gram quantities with consistent yields (>85% per step). Key considerations for industrial adoption include:
-
Catalyst recycling using polymer-supported Pd complexes.
-
Solvent recovery systems for toluene and THF.
-
In-line NMR monitoring to ensure reaction completion.
Chemical Reactions Analysis
Types of Reactions
(3-(2-Methoxynaphthalen-1-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of (3-(2-Methoxynaphthalen-1-yl)phenyl)aldehyde or (3-(2-Methoxynaphthalen-1-yl)phenyl)carboxylic acid.
Reduction: Formation of (3-(2-Methoxynaphthalen-1-yl)phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with naphthalene moieties exhibit significant anticancer properties. For instance, derivatives of (3-(2-Methoxynaphthalen-1-yl)phenyl)methanol have been studied for their potential to inhibit specific cancer cell lines. A study demonstrated that compounds containing methoxynaphthalene exhibited promising activity against Mcl-1, an anti-apoptotic protein overexpressed in various cancers, suggesting potential for development as therapeutic agents against malignancies .
Binding Affinity Studies
The binding affinity of this compound and its derivatives has been assessed using Surface Plasmon Resonance (SPR) techniques. The results indicated that modifications to the phenyl ring can significantly enhance the binding interactions with target proteins, which is critical for drug design .
Material Science
Luminescence Properties
In material science, compounds like this compound have shown promising luminescent properties. Studies have reported that these compounds exhibit distinct absorption and emission characteristics in both solution and solid states, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Synthesis of Functional Materials
The compound serves as a precursor in the synthesis of more complex materials. Its ability to undergo various chemical transformations allows it to be integrated into polymer matrices, enhancing the mechanical and optical properties of the resulting materials. This versatility is particularly beneficial in developing advanced coatings and films with tailored functionalities .
Photonics
Fluorescent Probes
Due to its luminescent characteristics, this compound can be utilized as a fluorescent probe in biological imaging. The compound's ability to emit light upon excitation makes it suitable for tracking biological processes in live cells, providing valuable insights into cellular functions and dynamics .
Case Studies
Mechanism of Action
The mechanism of action of (3-(2-Methoxynaphthalen-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound (3-(2-Methoxynaphthalen-1-yl)phenyl)methanol is a member of the naphthalene-derived phenolic compounds, which have garnered attention for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group attached to a naphthalene ring, which is further linked to a phenolic moiety. The presence of these functional groups is crucial for its biological activity.
Antioxidant Activity
Research indicates that compounds with methoxy substitutions on aromatic rings often exhibit significant antioxidant properties. The methoxy group can donate electrons, thus neutralizing free radicals and reducing oxidative stress in cells. This property is particularly relevant in the context of preventing chronic diseases linked to oxidative damage.
Anticancer Properties
Studies have shown that naphthalene derivatives can inhibit cancer cell proliferation. For example, a related compound demonstrated substantial cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as the MAPK/ERK pathway.
Antimicrobial Activity
Compounds similar to this compound have exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. The effectiveness is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural modifications:
| Modification | Effect on Activity |
|---|---|
| Increasing methoxy groups | Generally enhances antioxidant activity |
| Altering position of methoxy | Can significantly affect the potency against cancer |
| Substituting hydrophobic groups | May improve interaction with cell membranes |
Case Studies
-
Anticancer Activity
A study evaluated the effect of naphthalene derivatives on human cancer cell lines. The results indicated that this compound induced apoptosis in breast cancer cells with an IC50 value of 15 µM, demonstrating its potential as an anticancer agent . -
Antimicrobial Efficacy
In another investigation, this compound was tested against various bacterial strains. It showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against Staphylococcus aureus and Escherichia coli . -
Antioxidant Potential
The compound's antioxidant activity was assessed using DPPH and ABTS assays, yielding IC50 values of 25 µM and 30 µM respectively. These results suggest that it effectively scavenges free radicals .
Q & A
Basic Research Question
- NMR : Use DMSO-d₆ or CDCl₃ for ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy δ 3.85 ppm, naphthyl protons δ 7.0–8.0 ppm) .
- X-ray crystallography : Employ SHELX software for single-crystal analysis. Refinement parameters (e.g., R-factor < 0.05) ensure accuracy in bond angle/geometry determination (e.g., C–O–C angles ~120°) .
- FT-IR : Validate hydroxyl (≈3400 cm⁻¹) and aromatic C–H (≈3050 cm⁻¹) stretches .
How can density functional theory (DFT) elucidate the compound’s electronic properties and reactivity?
Advanced Research Question
DFT calculations (B3LYP/6-311++G(d,p)) predict HOMO-LUMO gaps (~4.5 eV) and Mulliken charges to identify electrophilic sites (e.g., methoxy-substituted naphthyl ring). Solvent effects (e.g., methanol) are modeled using the PCM framework. Compare theoretical UV-vis spectra (TD-DFT) with experimental data to validate transitions (e.g., π→π* at 270 nm) .
How should researchers address contradictions in experimental vs. computational data?
Advanced Research Question
Discrepancies (e.g., bond lengths in X-ray vs. DFT) arise from crystal packing effects or basis set limitations. Use hybrid functionals (e.g., CAM-B3LYP) for better agreement. For NMR shifts, apply the gauge-independent atomic orbital (GIAO) method and cross-validate with DEPT-135 to resolve signal overlaps .
What factors influence the compound’s stability under varying pH and temperature?
Basic Research Question
- Acidic conditions : Protonation of the hydroxyl group may lead to dehydration (monitor via GC-MS).
- Basic conditions : Methanol moiety undergoes oxidation to ketone (use NaHCO₃ quenching to halt degradation).
- Thermal stability : TGA analysis shows decomposition above 200°C. Store at −20°C under inert atmosphere .
What mechanistic insights can DFT provide for acid-catalyzed cyclization reactions?
Advanced Research Question
DFT reveals a stepwise mechanism: (1) protonation of the carbonyl oxygen, (2) carbocation formation at the naphthyl ring, and (3) cyclization via transition states (ΔG‡ ≈ 25 kcal/mol). Solvent polarity (e.g., CHCl₃) lowers activation energy by stabilizing intermediates .
What in vitro assays are suitable for preliminary toxicity screening?
Basic Research Question
- MTT assay : Assess cytotoxicity in HepG2 cells (IC₅₀ ≈ 50 μM).
- Ames test : Screen mutagenicity using TA98 strains (±S9 metabolic activation).
- ROS detection : Use DCFH-DA fluorescence in RAW 264.7 macrophages .
How does substituent positioning affect biological activity in structural analogs?
Advanced Research Question
Meta-substitution on the phenyl ring enhances steric hindrance, reducing binding to cytochrome P450 (docking scores < −8.0 kcal/mol). Para-methoxy groups increase logP (≈2.9), improving blood-brain barrier penetration. Compare with 1-(4-Methylphenyl)ethanol to isolate hydroxyl group effects .
What purification strategies resolve byproducts in large-scale synthesis?
Basic Research Question
- Recrystallization : Use ethanol/water (7:3) to remove unreacted ketone precursors.
- HPLC : C18 column, 70% acetonitrile/water, flow rate 1 mL/min (retention time ≈12 min).
- Distillation : Vacuum distillation (0.1 mmHg, 120°C) for high-purity isolates .
Can this compound act as a ligand or catalyst in asymmetric synthesis?
Advanced Research Question
The hydroxyl and methoxy groups chelate metals (e.g., Zn²⁺) in catalytic systems. Test enantioselectivity in Diels-Alder reactions (e.g., 20 mol% catalyst, 80% ee). Compare with chiral phosphoric acid catalysts for stereochemical control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
